1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
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Overview
Description
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Phenethylthio Group: The phenethylthio group can be introduced through nucleophilic substitution reactions, where a phenethylthiol reacts with a suitable leaving group on the thiadiazole ring.
Attachment of Phenylurea Group: The phenylurea group can be attached via a condensation reaction between an isocyanate derivative and an amine group on the thiadiazole ring.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenethylthio group can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of various substituted derivatives.
Condensation: The phenylurea group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research has indicated potential anticancer properties, as the compound can induce apoptosis in cancer cells through various molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell signaling and metabolism, leading to the inhibition of their activity.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell cycle regulation, resulting in the disruption of cellular processes in target cells.
Comparison with Similar Compounds
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-2-amine share the thiadiazole ring but differ in their substituents.
Uniqueness: The presence of both phenethylthio and phenylurea groups in this compound imparts unique chemical properties and biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
1-phenyl-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c22-15(18-14-9-5-2-6-10-14)19-16-20-21-17(24-16)23-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDIGABVMNDGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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